For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 8-Nonen-1-ol
This technical guide provides a comprehensive overview of 8-nonen-1-ol, a versatile long-chain unsaturated alcohol. It covers its chemical identity, physicochemical properties, and key applications in organic synthesis, particularly as a precursor in the synthesis of complex natural products. This document is intended to serve as a valuable resource for professionals in research and development.
Chemical Identity and Synonyms
The primary identifier for 8-nonen-1-ol is its CAS number. It is also known by several synonyms in the chemical literature and commercial catalogs.
| Identifier | Value |
| CAS Number | 13038-21-6[1][2] |
| Molecular Formula | C₉H₁₈O[1][2] |
| IUPAC Name | 8-nonen-1-ol |
| Synonyms | 8-Nonene-1-ol, Non-8-en-1-ol, 8-Nonenol[3] |
Physicochemical and Spectroscopic Data
The physical and chemical properties of 8-nonen-1-ol are summarized below. This data is essential for its handling, storage, and application in experimental settings. Spectroscopic data is also provided for its characterization.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 142.24 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 133-135 °C at 20 mmHg | [5] |
| Density | 0.850 g/cm³ | [5] |
| Refractive Index | 1.440 | [5] |
| Storage Temperature | 2-8°C, Refrigerator | [1] |
Spectroscopic Data
| Spectrum Type | Key Features |
| ¹³C NMR (CDCl₃) | Chemical shifts at approximately 139.1, 114.1, 62.9, 33.8, 32.7, 29.3, 28.9, 25.7 ppm. |
| Mass Spectrum (GC-MS) | Molecular ion peak (M+) at m/z 142, with characteristic fragmentation patterns of a long-chain alcohol. |
Applications in Organic Synthesis
8-Nonen-1-ol is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules. Its terminal double bond and primary alcohol offer two reactive sites for various chemical transformations.
One notable application is its use as a reactant in the synthesis of the chlorosulfolipid (+)-danicalipin A.[6] Danicalipin A has shown cytotoxicity towards various mammalian cell lines and increases the uptake of fluorophores into bacteria and mammalian cells.[6] The synthesis of such complex natural products often involves advanced synthetic methodologies, such as olefin cross-metathesis.
Experimental Protocols
Representative Protocol: Olefin Cross-Metathesis
This protocol is adapted from a general procedure for olefin cross-metathesis and illustrates how 8-nonen-1-ol could be reacted with a hypothetical olefin partner.
Reaction: Cross-metathesis of 8-nonen-1-ol with an olefin.
Materials:
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8-Nonen-1-ol
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Olefin partner (e.g., a vinyl halide or another functionalized alkene)
-
Grubbs' second-generation catalyst or Hoveyda-Grubbs' second-generation catalyst
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Anhydrous dichloromethane (CH₂Cl₂)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for anhydrous reactions
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Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Procedure:
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To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 8-nonen-1-ol (1.0 equivalent) and the olefin partner (1.2 equivalents).
-
Dissolve the reactants in anhydrous dichloromethane (concentration typically 0.1 M).
-
Bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.
-
Under a positive pressure of the inert gas, add the metathesis catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%).
-
Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
To quench the reaction and decompose the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired cross-metathesis product.
Data Analysis: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mandatory Visualization
Synthetic Workflow for the Application of 8-Nonen-1-ol
The following diagram illustrates a logical workflow for the utilization of 8-nonen-1-ol in a synthetic sequence, such as the synthesis of a complex natural product precursor.
Caption: A logical workflow for the application of 8-nonen-1-ol in organic synthesis.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 8-Nonen-1-ol | 13038-21-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. scispace.com [scispace.com]
- 6. CARBONYL-OLEFIN METATHESIS - PMC [pmc.ncbi.nlm.nih.gov]
